Sepiapterin

Descripción general

Descripción

Es un pigmento amarillo que se encontró inicialmente en el mutante sepia de Drosophila melanogaster . La sepiapterina se puede metabolizar en tetrahidrobiopterina a través de una vía de rescate, que es un cofactor esencial en los humanos para la descomposición de la fenilalanina y un catalizador del metabolismo de la fenilalanina, la tirosina y el triptófano a precursores de los neurotransmisores dopamina y serotonina .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La sepiapterina se puede sintetizar a través de varios métodos. Un enfoque implica la complejación de sepiapterina con triacetil-beta-ciclodextrina para mejorar su encapsulación dentro de nanopartículas de metoxi-poli(etilenglicol)-poli(epsilon-caprolactona) . El proceso incluye el secado por aspersión de soluciones binarias de sepiapterina y triacetil-beta-ciclodextrina, seguido de la encapsulación dentro de nanopartículas por nanoprecipitación .

Métodos de Producción Industrial: La producción industrial de sepiapterina implica el aislamiento y la purificación de fuentes naturales, como el integumento del mutante limón del gusano de seda, Bombyx mori . El proceso incluye la homogenización con etanol, seguida de pasos de purificación sucesivos utilizando cromatografía en columna y cromatografía líquida de alto rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: La sepiapterina sufre varias reacciones químicas, incluida la reducción y el ciclo redox. La sepiapterina reductasa juega un papel crucial en la reducción de la sepiapterina a tetrahidrobiopterina . Además, la sepiapterina puede mediar el ciclo redox químico, generando especies reactivas de oxígeno .

Reactivos y Condiciones Comunes:

Reducción: Sepiapterina reductasa, NADPH

Ciclo Redox: Herbicidas bipiridínicos, varias quinonas

Principales Productos Formados:

Reducción: Tetrahidrobiopterina

Ciclo Redox: Especies reactivas de oxígeno

Aplicaciones Científicas De Investigación

Treatment of Phenylketonuria (PKU)

Clinical Trials and Efficacy:

- Phase III Study: A recent Phase III study compared sepiapterin to sapropterin in participants with PKU aged 2 years and older. The primary objective was to assess the reduction in blood phenylalanine (Phe) levels. Results indicated that this compound significantly reduced blood Phe levels compared to sapropterin, demonstrating its potential as a more effective treatment option for PKU patients .

- APHENITY Study: This randomized, double-blind trial evaluated the safety and efficacy of orally administered this compound in individuals with PKU. The study found that this compound led to a substantial reduction in blood Phe levels (-63% after 6 weeks) compared to placebo, indicating its effectiveness in managing this condition .

Treatment of BH4 Deficiencies

This compound has shown promise in treating primary BH4 deficiencies by enhancing BH4 production. In studies involving healthy volunteers, this compound administration resulted in dose-dependent increases in plasma BH4 levels, supporting its use for conditions related to BH4 metabolism .

Safety Profile

Adverse Effects:

- Clinical trials have reported that this compound is generally well-tolerated. Commonly observed adverse effects include mild gastrointestinal symptoms, which were transient and resolved quickly. No serious adverse events were noted during these studies, highlighting the safety of this compound as a therapeutic agent .

Comparative Efficacy

A comparison between this compound and sapropterin revealed that this compound not only reduced blood Phe levels more effectively but also acted faster. In a Phase II trial, participants receiving 60 mg/kg of this compound experienced a mean reduction in blood Phe levels significantly greater than those treated with sapropterin .

| Study | Treatment | Blood Phe Reduction | Safety Profile |

|---|---|---|---|

| Phase III Study | This compound vs. Sapropterin | - Significant reduction (p < 0.0001) | Mild gastrointestinal events |

| APHENITY Study | Oral this compound | -63% after 6 weeks | Well tolerated; no serious AEs |

| Phase II Trial | PTC923 (this compound) | -206.4 μmol/L (60 mg/kg) | Similar adverse effects across groups |

Mecanismo De Acción

La sepiapterina ejerce sus efectos al metabolizarse en tetrahidrobiopterina, que sirve como cofactor para las enzimas involucradas en el metabolismo de la fenilalanina, la tirosina y el triptófano . La tetrahidrobiopterina es esencial para la síntesis de neurotransmisores como la dopamina y la serotonina . La sepiapterina también inhibe la proliferación celular y la migración de células de cáncer de ovario a través de la regulación negativa de la expresión del receptor del factor de crecimiento endotelial vascular dependiente de la cinasa p70 S6 .

Comparación Con Compuestos Similares

La sepiapterina se compara a menudo con la sapropterina, otra forma sintética de tetrahidrobiopterina. Se ha demostrado que la sepiapterina induce aumentos más grandes en la tetrahidrobiopterina circulante en comparación con la sapropterina . Los compuestos similares incluyen:

Sapropterina: Se utiliza como cofactor en la síntesis de óxido nítrico y el metabolismo de la fenilalanina.

Tetrahidrobiopterina: Un cofactor natural para varias reacciones enzimáticas.

La singularidad de la sepiapterina radica en su mayor biodisponibilidad y eficacia para aumentar los niveles intracelulares de tetrahidrobiopterina en comparación con la sapropterina .

Actividad Biológica

Sepiapterin is a naturally occurring compound that plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor in the metabolism of amino acids and neurotransmitters. This article delves into the biological activity of this compound, focusing on its enzymatic functions, physiological implications, and potential therapeutic applications.

Overview of this compound and Its Role

This compound is primarily known for its involvement in the enzymatic pathway catalyzed by this compound reductase (SPR), which converts this compound to dihydrobiopterin (BH2) using NADPH as a reducing agent. This reaction is pivotal in the salvage pathway for BH4 synthesis, which is vital for the production of nitric oxide (NO) and neurotransmitters such as serotonin and dopamine .

Key Functions of this compound:

- Biosynthesis of Tetrahydrobiopterin (BH4) : Essential for the hydroxylation of phenylalanine to tyrosine.

- Regulation of Nitric Oxide Production : Influences vascular function and neuroprotection.

- Antioxidant Activity : May mitigate oxidative stress in various cellular contexts.

Enzymatic Activity and Mechanism

The primary enzymatic activity associated with this compound involves its reduction to dihydrobiopterin by this compound reductase. The enzyme exhibits a homodimeric structure and is widely distributed across tissues, indicating its fundamental role in various biological processes .

Table 1: Enzymatic Reactions Involving this compound

| Reaction | Enzyme | Product | Co-factors |

|---|---|---|---|

| This compound → Dihydrobiopterin | This compound reductase | Dihydrobiopterin | NADPH |

| Dihydrobiopterin → Tetrahydrobiopterin | Dihydropteridine reductase | Tetrahydrobiopterin | NADH |

Physiological Implications

Research indicates that SPR deficiency can lead to several health issues, including neurological disorders and cardiovascular diseases. The enzyme's activity is closely linked to the regulation of NO synthesis, which is crucial for maintaining vascular health .

Case Studies Highlighting Biological Activity:

- Neurological Disorders : Patients with mutations in the SPR gene exhibit symptoms related to neurotransmitter deficiencies, suggesting a direct link between this compound metabolism and brain function .

- Cardiovascular Health : Inhibition of SPR has been shown to impair endothelial function, highlighting its role in cardiovascular disease management .

Therapeutic Applications

Given its critical role in BH4 synthesis, this compound has garnered attention as a potential therapeutic agent. Clinical studies have explored its use in treating conditions like phenylketonuria (PKU), where BH4 supplementation can enhance residual phenylalanine hydroxylase activity .

Table 2: Clinical Studies on this compound

| Study Focus | Population | Findings |

|---|---|---|

| Pharmacokinetics of this compound | Healthy Volunteers | Rapid absorption and conversion to BH4 |

| Efficacy in PKU Treatment | PKU Patients | Improved metabolic control with this compound |

| Neuroprotection | Animal Models | Reduced oxidative stress in neuronal cells |

Propiedades

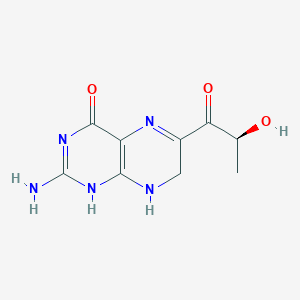

IUPAC Name |

2-amino-6-[(2S)-2-hydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVOXUSPXFPWBN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937902 | |

| Record name | Sepiapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sepiapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17094-01-8 | |

| Record name | Sepiapterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17094-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sepiapterin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sepiapterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sepiapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPIAPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJQ26KO7HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sepiapterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.